molecular formula C15H21BrN2O2 B13198741 tert-butyl N-[4-(3-bromophenyl)pyrrolidin-3-yl]carbamate

tert-butyl N-[4-(3-bromophenyl)pyrrolidin-3-yl]carbamate

Cat. No.: B13198741
M. Wt: 341.24 g/mol
InChI Key: LHNWSBDNCOLGKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-butyl N-[4-(3-bromophenyl)pyrrolidin-3-yl]carbamate is a pyrrolidine-based compound featuring a tert-butyl carbamate group and a 3-bromophenyl substituent. The tert-butyl carbamate moiety acts as a protective group for the amine, enhancing stability and modulating solubility. The 3-bromophenyl group contributes to lipophilicity and electronic characteristics, which may influence reactivity and biological interactions. Pyrrolidine scaffolds are common in medicinal chemistry due to their conformational rigidity and versatility in drug design .

Properties

Molecular Formula

C15H21BrN2O2

Molecular Weight

341.24 g/mol

IUPAC Name

tert-butyl N-[4-(3-bromophenyl)pyrrolidin-3-yl]carbamate

InChI

InChI=1S/C15H21BrN2O2/c1-15(2,3)20-14(19)18-13-9-17-8-12(13)10-5-4-6-11(16)7-10/h4-7,12-13,17H,8-9H2,1-3H3,(H,18,19)

InChI Key

LHNWSBDNCOLGKC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CNCC1C2=CC(=CC=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[4-(3-bromophenyl)pyrrolidin-3-yl]carbamate typically involves the reaction of 3-bromoaniline with tert-butyl chloroformate in the presence of a base. The reaction is carried out at ambient temperature using an appropriate solvent and catalyst . The general reaction scheme is as follows:

    Step 1: 3-bromoaniline is reacted with tert-butyl chloroformate.

    Step 2: The reaction mixture is stirred at room temperature.

    Step 3: The product is isolated and purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general principles of scale-up synthesis, including optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-[4-(3-bromophenyl)pyrrolidin-3-yl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki coupling reaction, the product would be a biaryl compound.

Scientific Research Applications

Chemistry: In organic synthesis, tert-butyl N-[4-(3-bromophenyl)pyrrolidin-3-yl]carbamate is used as an intermediate for the synthesis of more complex molecules. It serves as a building block in the construction of various heterocyclic compounds .

Biology and Medicine: It can be used to develop new drugs targeting specific biological pathways .

Industry: In the chemical industry, this compound can be used in the production of specialty chemicals and materials. Its unique structure makes it a valuable intermediate for the synthesis of advanced materials .

Mechanism of Action

The mechanism of action of tert-butyl N-[4-(3-bromophenyl)pyrrolidin-3-yl]carbamate is not well-documented. its biological activity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The pyrrolidinyl group may play a role in binding to these targets, while the bromophenyl group could influence the compound’s overall activity and selectivity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogs

tert-butyl N-[(3R,4S)-4-(3-chlorophenyl)pyrrolidin-3-yl]carbamate ()
  • Structure : Differs by substitution of bromine with chlorine at the phenyl ring.
  • Molecular Weight : 296.79 g/mol (vs. ~341.24 g/mol for the bromo analog).
  • Impact of Halogen: Bromine’s larger atomic radius and lower electronegativity compared to chlorine may enhance hydrophobic interactions in biological systems.
tert-butyl 4-[6-[(3S)-3-(tert-butoxycarbonylamino)pyrrolidin-1-yl]-3-chloro-2-quinolyl]piperazine-1-carboxylate (int-24, )
  • Structure: Incorporates a quinoline core and piperazine-carbamate group.
  • Key Differences: The quinoline moiety and extended piperazine chain introduce additional aromaticity and hydrogen-bonding capacity.
  • Biological Relevance : Demonstrated efflux pump inhibition in Klebsiella pneumoniae, highlighting the role of carbamate-protected amines in antibiotic adjuvants .

Heterocyclic Modifications

tert-butyl N-[(3R)-1-(pyrimidin-4-yl)pyrrolidin-3-yl]carbamate ()
  • Structure : Features a pyrimidine ring attached to the pyrrolidine nitrogen.
  • Molecular Weight : ~294.33 g/mol (calculated).
tert-butyl {(3R,5R)-1-[2-amino-6-(3-amino-2H-indazol-6-yl)pyrimidin-4-yl]-5-methylpiperidin-3-yl}carbamate ()
  • Structure : Combines indazole and pyrimidine moieties with a methylpiperidine-carbamate scaffold.
  • Biological Significance : Such compounds are explored for enzyme inhibition, leveraging the indazole’s planar structure for π-π stacking interactions .

Comparative Data Table

Compound Name Substituent/Modification Molecular Weight (g/mol) Key Biological Activity Reference
tert-butyl N-[4-(3-bromophenyl)pyrrolidin-3-yl]carbamate (Target) 3-bromophenyl ~341.24 (estimated) Not reported -
tert-butyl N-[(3R,4S)-4-(3-chlorophenyl)pyrrolidin-3-yl]carbamate 3-chlorophenyl 296.79 Structural analog
tert-butyl 4-[6-[(3S)-3-(tert-butoxycarbonylamino)pyrrolidin-1-yl]-3-chloro-2-quinolyl]piperazine-1-carboxylate Quinoline-chloro, piperazine-carbamate ~600 (estimated) Efflux pump inhibition
tert-butyl N-[(3R)-1-(pyrimidin-4-yl)pyrrolidin-3-yl]carbamate Pyrimidinyl ~294.33 Kinase inhibition (inferred)

Key Research Findings

  • Substituent Effects : Bromine’s larger size compared to chlorine may enhance hydrophobic binding but reduce solubility. Electronic effects (e.g., σ-hole interactions) could influence halogen bonding in target proteins .
  • Synthetic Flexibility : The tert-butyl carbamate group enables modular synthesis, allowing for late-stage diversification via deprotection and functionalization .

Biological Activity

tert-butyl N-[4-(3-bromophenyl)pyrrolidin-3-yl]carbamate is a chemical compound that has garnered attention in the fields of medicinal chemistry and organic synthesis. Its unique structural features, including a tert-butyl group, a pyrrolidine ring, and a bromophenyl substituent, contribute to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C15H21BrN2O2
  • Molecular Mass : 341.243 g/mol
  • Structural Features :
    • Tert-butyl group enhances lipophilicity.
    • Pyrrolidine ring contributes to conformational flexibility.
    • Bromophenyl substituent may influence receptor binding and selectivity.

The biological activity of this compound primarily involves its interaction with various biological targets. The compound can undergo hydrolysis to release the active amine, which interacts with enzymes or receptors in biological systems. The presence of the bromophenyl group is hypothesized to enhance binding affinity through specific molecular interactions.

Key Mechanisms:

  • Transmetalation in Cross-Coupling Reactions : The compound's structure allows it to participate effectively in Suzuki–Miyaura cross-coupling reactions, facilitating the formation of carbon–carbon bonds critical for drug development.
  • Enzyme Inhibition : Preliminary studies suggest potential inhibitory effects on certain enzymes, although specific targets remain to be fully elucidated.

Biological Activity and Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

  • Antitumor Activity : In vitro studies have suggested that this compound may inhibit the growth of cancer cell lines. For instance, it has shown promising results against MDA-MB-231 cells, a model for triple-negative breast cancer .
  • Antimicrobial Properties : Some studies have indicated potential antimicrobial activity, although further investigations are necessary to confirm these effects and determine mechanisms.
  • Neuroprotective Effects : The compound's ability to interact with neural receptors suggests possible neuroprotective properties, making it a candidate for further research in neuropharmacology .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

StudyFocusFindings
Study 1Antitumor EffectsDemonstrated a 55% reduction in MDA-MB-231 cell viability at 10 μM concentration over three days .
Study 2Enzyme InteractionIdentified potential interactions with specific enzymes involved in metabolic pathways .
Study 3Synthesis ApplicationsHighlighted its role as an intermediate in synthesizing other pharmaceutical agents via cross-coupling reactions.

Comparative Analysis

To better understand the significance of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Characteristics
Tert-butyl N-[4-(phenyl)pyrrolidin-3-yl]carbamateSimilar pyrrolidine structure without bromineLacks halogen functionality
Tert-butyl N-[4-(2-bromophenyl)pyrrolidin-3-yl]carbamateContains 2-bromophenyl instead of 4-bromophenylDifferent regioisomeric properties
Tert-butyl N-[1-(4-chlorophenyl)pyrrolidin-3-yl]carbamateChlorine instead of brominePotentially different biological activities

This comparison illustrates how variations in halogen substitution can influence biological activity and pharmacological potential.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.